molecular formula C11H13FO2 B8623266 [2-Fluoro-4-(1-hydroxy-1-methyl-ethyl)-phenyl]-acetaldehyde

[2-Fluoro-4-(1-hydroxy-1-methyl-ethyl)-phenyl]-acetaldehyde

Cat. No. B8623266
M. Wt: 196.22 g/mol
InChI Key: STHKNLNWXGPXEN-UHFFFAOYSA-N
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Patent
US08367706B2

Procedure details

To a room temperature solution of 2-{3-fluoro-4-[2-methoxyvinyl]phenyl}propan-2-ol (100 mg, 0.48 mmol) in acetone (5 mL) was added dropwise 4 M aqueous hydrochloric acid (5 mL, 20 mmol). The reaction was stirred at room temperature for two hours. The mixture was then diluted with 25 mL of water and 50 mL of diethyl ether. The water phase was extracted with diethyl ether (2×) and the combined organic layers were washed with saturated aqueous sodium bicarbonate and brine, dried and concentrated in vacuo to afford the title compound.
Name
2-{3-fluoro-4-[2-methoxyvinyl]phenyl}propan-2-ol
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:12]([OH:15])([CH3:14])[CH3:13])[CH:5]=[CH:6][C:7]=1[CH:8]=[CH:9][O:10]C.Cl>CC(C)=O.O.C(OCC)C>[F:1][C:2]1[CH:3]=[C:4]([C:12]([OH:15])([CH3:14])[CH3:13])[CH:5]=[CH:6][C:7]=1[CH2:8][CH:9]=[O:10]

Inputs

Step One
Name
2-{3-fluoro-4-[2-methoxyvinyl]phenyl}propan-2-ol
Quantity
100 mg
Type
reactant
Smiles
FC=1C=C(C=CC1C=COC)C(C)(C)O
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The water phase was extracted with diethyl ether (2×)
WASH
Type
WASH
Details
the combined organic layers were washed with saturated aqueous sodium bicarbonate and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)C(C)(C)O)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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